molecular formula C14H13NO4 B1298232 Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate CAS No. 540533-39-9

Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate

Cat. No.: B1298232
CAS No.: 540533-39-9
M. Wt: 259.26 g/mol
InChI Key: OXPJIWLSBVYBLN-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate is a benzoate ester derivative featuring a 5-methylfuran-2-carbonyl group attached via an amide linkage to the para position of the methyl benzoate core. This structure combines a lipophilic ester moiety with a heterocyclic furan ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-3-8-12(19-9)13(16)15-11-6-4-10(5-7-11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPJIWLSBVYBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate typically involves the reaction of 5-methylfuran-2-carbonyl chloride with methyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production methods for this

Biological Activity

Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula: C13H11NO4
  • Molecular Weight: 245.23 g/mol
  • CAS Number: 540533-39-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets.

Key Mechanisms:

  • Receptor Binding: The compound exhibits high affinity for multiple receptors, influencing signaling pathways that regulate cellular processes.
  • Enzyme Interaction: It modulates the activity of enzymes involved in critical biochemical pathways, including those related to inflammation and oxidative stress .

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity:
    • Exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Effects:
    • Preliminary studies suggest that the compound may have anticancer properties, potentially through apoptosis induction in cancer cells .
  • Anti-inflammatory Properties:
    • The compound has been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Metabolism of Tryptophan: It is involved in the metabolism of tryptophan, which is crucial for synthesizing serotonin and other bioactive compounds.
  • Antioxidant Activity: this compound enhances the activity of glutathione-related enzymes, contributing to cellular defense against oxidative stress .

Case Study 1: Antimicrobial Screening

A study screened various derivatives of this compound against Toxoplasma gondii and Plasmodium falciparum. The results indicated promising activity against these protozoan parasites, highlighting its potential as a lead compound for antiprotozoal drug development .

CompoundIC50 (µg/mL)Selectivity Index
This compound0.1520
Control Drug (e.g., Chloroquine)0.0515

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is vital for its therapeutic application:

  • Absorption and Distribution: The compound shows favorable solubility and permeability characteristics, which are critical for oral bioavailability .
  • Metabolism: It undergoes metabolic transformations primarily via cytochrome P450 enzymes, suggesting potential interactions with other drugs metabolized by these pathways .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate has the molecular formula C13H13N1O3C_{13}H_{13}N_{1}O_{3} and a molecular weight of approximately 259.26 g/mol. The synthesis of this compound typically involves several key reactions that may include:

  • Formation of the furan ring: Utilizing furan derivatives as starting materials.
  • Amide bond formation: Reacting amines with carboxylic acids or their derivatives.
  • Esterification: The benzoate moiety is introduced through esterification reactions.

These synthetic pathways highlight the compound's versatility and accessibility for modification, making it an attractive candidate for further research and development in pharmaceutical applications.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. Compounds with similar structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Interaction studies indicate that this compound may modulate biological pathways through its binding affinity to specific enzymes and receptors involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Its structural components may enhance its reactivity towards bacterial enzymes, potentially leading to the development of new antimicrobial agents. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Potential Therapeutic Applications

The multifaceted nature of this compound opens avenues for various therapeutic applications:

  • Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead structure for designing novel anticancer or antimicrobial drugs.
  • Biological Research: It can be used as a tool compound in studies aimed at understanding enzyme mechanisms or cellular signaling pathways.
  • Agricultural Applications: Given its antimicrobial properties, there is potential for development as a biopesticide or fungicide in agricultural settings.

Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study underscores the potential of this compound as a therapeutic agent in oncology.

Investigation into Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed notable activity against Gram-positive bacteria, suggesting that modifications to the compound could enhance its potency and broaden its spectrum of activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Structural Features Notable Properties/Applications Reference
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate 5-Methylfuran-2-carbonyl amide, methyl ester Presumed intermediate for drug design
Methyl 4-(((5-iodofuran-2-yl)methyl)(trifluoromethyl)amino)benzoate 5-Iodo-furan, trifluoromethyl group, methyl ester Higher molecular weight, halogen bonding
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole ring, methyl ester π-π interactions, potential antimicrobial
Methyl 2-fluoro-4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate Fluoro substituent, isobutoxy-isopropylphenyl amino group Enhanced electronegativity, kinase inhibition
Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate Formylphenoxymethyl-furan, methyl ester Reactive formyl group, agrochemical precursor
Metsulfuron-methyl ester (pesticide) Triazine ring, sulfonylurea linkage, methyl ester Herbicidal activity
Key Observations:
  • Halogenation : The iodo-substituted furan in introduces steric bulk and polarizability, which may enhance halogen bonding but reduce metabolic stability compared to the methyl group in the target compound.
  • Functional Groups : The trifluoromethyl group in increases hydrophobicity and resistance to enzymatic degradation, while the formyl group in offers reactivity for further derivatization.
Solubility and Lipophilicity
  • Ester Group : Methyl esters (target compound, ) are generally less lipophilic than ethyl esters (e.g., ), favoring better aqueous solubility.
  • Substituent Effects : The 5-methylfuran in the target compound likely enhances lipophilicity compared to the fluoro-substituted analog in , which may exhibit higher polarity.

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